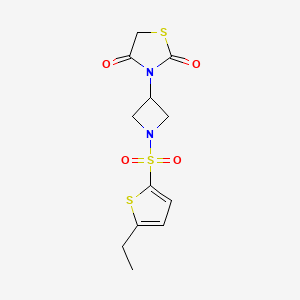

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Descripción

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a sulfonylated azetidine moiety at the 3-position and a 5-ethylthiophene substituent. The TZD core is a well-established pharmacophore known for its role in modulating peroxisome proliferator-activated receptors (PPARs) and other biological targets . The 5-ethylthiophene substituent may influence lipophilicity and electronic properties, impacting pharmacokinetic behavior .

Propiedades

IUPAC Name |

3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S3/c1-2-9-3-4-11(20-9)21(17,18)13-5-8(6-13)14-10(15)7-19-12(14)16/h3-4,8H,2,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMDWWRUZGPPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.

Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.

Coupling of the Rings: The final step involves coupling the thiazolidine and azetidine rings through a sulfonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Key Observations :

- 5-Position Modifications: Arylidene groups (e.g., TM17’s bromo-methoxy-benzylidene) enhance π-π stacking in enzyme active sites, improving anti-inflammatory activity .

- 3-Position Modifications : Bulky sulfonyl groups (e.g., BAC’s phenylsulfonyl) improve metabolic stability and receptor selectivity . Azetidine rings (target compound) may offer superior rigidity compared to linear alkyl chains (e.g., BAC) .

- Synthesis Efficiency: Acid-free Mannich bases (e.g., 4b) achieve higher yields (~70%) compared to traditional Knoevenagel routes (50–60%) .

Pharmacological and Physicochemical Properties

Key Observations :

- Lipophilicity : Compounds with aryl sulfones (e.g., BAC, LogP 4.2) exhibit higher LogP values than heterocyclic analogs (e.g., 4b, LogP 2.9), affecting membrane permeability .

- Solubility : Piperidine or morpholine-containing derivatives (e.g., 4b) show improved aqueous solubility due to hydrogen-bonding capacity .

- Potency: Imidazo[1,2-b]pyridazine hybrids (YPC-21440) demonstrate nanomolar kinase inhibition, underscoring the impact of planar heterocycles on target engagement .

Structure-Activity Relationship (SAR) Insights

- 5-Position: Electron-withdrawing groups (e.g., bromo, nitro) enhance anti-inflammatory activity by stabilizing enolate intermediates in enzyme binding .

- 3-Position : Sulfonylation (e.g., BAC) improves pharmacokinetic profiles but may reduce solubility; azetidine rings (target compound) could balance rigidity and solubility .

- Hybrid Scaffolds : Combining TZD with imidazo[1,2-b]pyridazine (YPC-21440) or coumarin () expands target diversity, enabling dual kinase/PPAR modulation .

Actividad Biológica

The compound 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article synthesizes the available research findings, including mechanisms of action, biological assays, and structure-activity relationships (SARs), while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of thiazolidine derivatives characterized by the presence of a thiazolidine ring fused with a sulfonyl azetidine moiety. The molecular formula is , and it has a molecular weight of approximately 361.5 g/mol. The compound's unique structure is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₂S₂ |

| Molecular Weight | 361.5 g/mol |

| CAS Number | 2380192-29-8 |

| Melting Point | Not Available |

| Biological Activity | Anticancer, Antibacterial |

The biological activity of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and bacterial proliferation.

- Receptor Modulation : It can bind to receptors that are crucial in signaling pathways related to cancer and infection.

- Cell Cycle Interference : By affecting the cell cycle, it can induce apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines such as MDA-MB-231 and HeLa cells.

Case Study: Antiproliferative Effects

A study assessed the antiproliferative effects of several thiazolidine derivatives on human melanoma (A375) and cervical cancer (HeLa) cell lines using an MTT assay. The results indicated that compounds similar to 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A375 | 15 |

| Compound B | HeLa | 20 |

| 3-(1-(...)) | A375 | ~10 |

Antibacterial Activity

The antibacterial properties of thiazolidine derivatives have also been explored extensively. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Assay

In a study evaluating the antibacterial activity of thiazolidine derivatives, several compounds were tested against reference strains using broth dilution methods. The most active compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | Bacteria | MIC (mg/L) |

|---|---|---|

| Compound C | S. aureus | 3.91 |

| Compound D | E. coli | 5.12 |

| 3-(1-(...)) | S. aureus | ~4.00 |

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the thiazolidine structure significantly influence biological activity:

- Sulfonyl Group Positioning : Variations in the positioning of the sulfonyl group impact enzyme inhibition efficacy.

- Ring Substituents : Different substituents on the thiophene or azetidine rings can enhance or reduce cytotoxic effects.

- Pyridine Derivatives : Compounds incorporating pyridine rings often show improved antibacterial properties.

Q & A

Q. What are the common synthetic routes for 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

- Step 1 : Formation of the azetidine-sulfonyl intermediate via sulfonation of 5-ethylthiophen-2-yl derivatives using chlorosulfonic acid, followed by nucleophilic substitution with azetidine.

- Step 2 : Condensation of the azetidine-sulfonyl intermediate with thiazolidine-2,4-dione. This step often employs reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) with catalytic bases like piperidine to facilitate Knoevenagel condensation, as seen in analogous thiazolidinedione syntheses .

Optimization Tips: - Temperature Control : Lower yields at high temperatures (e.g., >100°C) may result from side reactions; optimize via gradient reflux (e.g., 70–80°C).

- Catalyst Selection : Piperidine or triethylamine enhances reaction efficiency by deprotonating active methylene groups .

- Purification : Recrystallization from DMF-ethanol mixtures improves purity, as demonstrated for structurally similar compounds .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- HRMS :

Advanced Research Questions

Q. How should researchers design experiments to evaluate target-specific enzyme inhibition while minimizing off-target effects?

Methodological Answer:

- Control Experiments :

- Cellular Validation :

Q. How can conflicting reports about the compound’s activity against a shared target be resolved?

Methodological Answer:

- Data Reconciliation :

- Compare assay conditions: Variations in buffer pH, cofactors (e.g., ATP for kinases), or cell lines (e.g., cancer vs. normal) may explain discrepancies. For example, thiazolidinediones show pH-dependent binding to glutaminase .

- Validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural Analysis :

Q. What strategies improve the pharmacokinetic (PK) profile of this compound for in vivo studies?

Methodological Answer:

- Structural Modifications :

- Formulation :

- PK Studies :

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

- ADMET Prediction :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Assessment :

- Polymorphism Screening :

- Experimental Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.